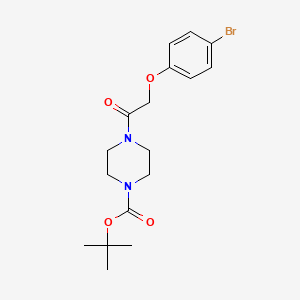

Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-10-8-19(9-11-20)15(21)12-23-14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCIQCPLGHAUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate typically involves the reaction of piperazine with 4-bromophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenoxy group undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged to introduce new functional groups or linkers:

-

Aromatic Bromine Displacement :

Reacts with amines (e.g., pyrrolidine) in polar aprotic solvents (DMF, DMSO) at 60–80°C, yielding aryl amine derivatives.

Example:

-

Cross-Coupling Reactions :

Participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh) as a catalyst, forming biaryl systems.

Hydrolysis and Ester Cleavage

The tert-butyl carboxylate group is susceptible to acidic or basic hydrolysis:

| Condition | Product | Yield |

|---|---|---|

| HCl (1M) in dioxane | 4-(2-(4-Bromophenoxy)acetyl)piperazine | 85–90% |

| NaOH (2M) in MeOH/HO | Piperazine free base + CO + tert-butanol | 75–80% |

Hydrogenolysis of the Piperazine Ring

Catalytic hydrogenation (H, 1 atm, Pd/C) removes the tert-butyl carbamate (Boc) group:

This reaction regenerates the secondary amine on the piperazine ring, enabling further functionalization.

Redox Reactions

The acetyl group undergoes reduction or oxidation depending on the reagent:

-

Reduction :

Sodium borohydride (NaBH) in methanol reduces the acetyl group to a hydroxyl group at 0°C:

-

Oxidation :

Jones reagent (CrO/HSO) oxidizes the acetyl moiety to a carboxylic acid:

Comparison with Structural Analogues

The bromophenoxyacetyl group distinguishes this compound from similar piperazine derivatives:

Mechanistic Insights

-

Bromine Reactivity : The para-bromo substituent enhances electrophilic aromatic substitution due to its electron-withdrawing effect.

-

Steric Effects : The tert-butyl group shields the piperazine nitrogen, directing reactions to the acetyl-phenoxy region.

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it a valuable intermediate in medicinal chemistry, particularly for designing targeted therapies. Further studies exploring its catalytic applications and bioactive derivatives are warranted.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate exhibit notable anticancer properties. The presence of the bromophenoxy substituent enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy in cancer treatment. Studies have shown that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.

1.2 Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate biochemical pathways involved in neuronal survival suggests it may help protect against neurotoxic agents like amyloid-beta peptides. Preliminary studies have demonstrated its capacity to reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic use in neurodegenerative conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products. Key steps include:

- Formation of the piperazine ring.

- Introduction of the bromophenoxyacetyl moiety through acylation reactions.

- Purification methods such as recrystallization or chromatography to achieve the desired compound purity.

Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Research

In a study assessing the anticancer potential of related piperazine derivatives, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotection

A recent investigation focused on the neuroprotective effects of this compound against amyloid-beta-induced toxicity in cultured astrocytes. The findings revealed that treatment with this compound significantly reduced markers of inflammation and oxidative stress, supporting its candidacy for further studies aimed at Alzheimer's disease treatment .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity to certain molecular targets, while the piperazine ring provides structural flexibility[3][3].

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenoxyacetyl Group

Halogen-Substituted Phenoxy Derivatives

- Chloro Analog: Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate (CAS: 1144037-43-3) replaces bromine with chlorine at the para position.

- Fluoro and Methoxy Derivatives: Compounds like tert-butyl 4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carboxylate or methoxy-substituted analogs (e.g., 4-methoxybenzoyl in compound 2h ) introduce electron-donating groups. These modifications enhance solubility and may shift metabolic stability compared to the brominated parent compound .

Aryl and Heteroaryl Modifications

- Bromobenzoyl Derivatives: Tert-butyl 4-(2-(4-(4-bromobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (2k) replaces the phenoxyacetyl group with a bromobenzoyl moiety. This substitution introduces a ketone linkage, increasing rigidity and altering π-π stacking interactions in target binding .

- Naphthyl and Quinazoline Derivatives :

Compounds such as tert-butyl 4-(2-(naphthalen-1-yloxy)acetyl)piperazine-1-carboxylate or quinazoline-linked analogs (e.g., int-21 ) expand aromatic surface area, enhancing hydrophobic interactions critical for enzyme inhibition .

Piperazine Backbone Modifications

- Side Chain Elongation :

Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) incorporates a thiadiazole-pyridine side chain, enabling metal-catalyzed cross-coupling (e.g., Suzuki reactions) for diversity-oriented synthesis . - Aminoalkyl and Indole Additions: Derivatives like tert-butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate or indolylpropyl-linked analogs (e.g., compound 3 ) introduce basic or aromatic functionalities, modulating solubility and target affinity.

Physical Properties

- Purity : Most analogs achieve ≥95% purity after chromatography (e.g., int-21 , compound 2h ).

- Solubility: Brominated derivatives (e.g., target compound) exhibit lower aqueous solubility compared to methoxy or aminoalkyl variants due to increased hydrophobicity .

- Stability : Boc-protected piperazines are generally stable under basic conditions but susceptible to TFA-mediated deprotection .

Actividad Biológica

Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate, a synthetic organic compound, is characterized by its unique piperazine structure, which incorporates a tert-butyl group and a 4-bromophenoxyacetyl moiety. Its molecular formula is , with a molecular weight of approximately 399.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Structural Characteristics

The compound features a piperazine ring that is essential for its biological activity. The presence of the brominated phenoxy group enhances its reactivity and interaction with biological targets. The following table summarizes key properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.3 g/mol |

| Melting Point | 140°C - 144°C |

| Appearance | White to light yellow powder |

Pharmacological Potential

This compound has been investigated for various pharmacological properties, including:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The halogenated phenoxy substituent may enhance the selectivity and efficacy of this compound against tumor cells.

- Anticonvulsant Properties : Similar piperazine derivatives have shown promise in anticonvulsant assays, suggesting potential therapeutic applications in epilepsy management.

The biological activity of this compound is likely mediated through multiple pathways:

- Receptor Binding : Interaction studies indicate that the compound may bind to specific receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition : The carboxylate functional group may facilitate interactions with enzymes, potentially inhibiting their activity and altering metabolic pathways.

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted on structurally related compounds demonstrated significant cytotoxicity against colon carcinoma (HCT-15) cell lines, with IC50 values indicating potent activity . These findings suggest that this compound could have similar effects.

- Anticonvulsant Activity : Research on piperazine derivatives has shown that modifications at the phenoxy position can lead to enhanced anticonvulsant properties. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased efficacy in seizure models .

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | Lacks the phenoxy group but retains piperazine structure | |

| Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate | Contains chlorophenoxy instead of bromophenoxy | |

| Tert-butyl 4-(2-(phenoxy)acetyl)piperazine-1-carboxylate | Features a phenoxy group without halogen substitution |

The structural uniqueness of this compound positions it favorably for enhanced biological activity compared to its analogs.

Q & A

Basic: What are the common synthetic routes and characterization techniques for this compound?

The synthesis typically involves nucleophilic substitution reactions, where a piperazine core is functionalized with a bromophenoxy-acetyl group. Key steps include:

- Coupling reactions : Use of tert-butyl piperazine derivatives with bromophenoxy-acetyl chloride in the presence of a base (e.g., triethylamine) under inert conditions .

- Protection/deprotection : The tert-butyl carbamate (Boc) group is often retained during synthesis to stabilize reactive intermediates .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (LC-MS) validates molecular weight .

Advanced: How can reaction yields be optimized for its synthesis?

Yield optimization requires:

- Catalyst selection : Palladium-based catalysts (e.g., Pd₂dba₃) improve cross-coupling efficiency in aryl halide reactions .

- Solvent systems : Polar aprotic solvents (e.g., THF, DCM) enhance reaction kinetics, while additives like Xantphos stabilize intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Purification : Gradient silica gel chromatography (e.g., hexane/EtOAc) or recrystallization minimizes impurities .

Basic: Which analytical techniques resolve structural ambiguities?

- X-ray crystallography : Definitive for confirming stereochemistry and bond angles (e.g., piperazine ring conformation) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic/heterocyclic regions .

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Advanced: How to address contradictions in reported reaction conditions or yields?

Discrepancies arise from:

- Substituent effects : Electron-withdrawing groups (e.g., bromo) alter reaction rates and pathways compared to analogs .

- Catalyst loading : Higher Pd concentrations (0.1–0.2 equiv) may boost yields but increase costs .

- Validation : Reproduce experiments with internal standards (e.g., mesitylene for ¹H-NMR quantification) and strict inert conditions (argon glovebox) .

Basic: How to design pharmacological activity studies for this compound?

- Target identification : Prioritize receptors/enzymes (e.g., kinases, GPCRs) based on structural analogs with known bioactivity .

- In vitro assays : Use fluorescence polarization for binding affinity or cell viability assays (e.g., MTT) for cytotoxicity screening .

- Docking studies : Molecular modeling (e.g., AutoDock) predicts interactions with active sites, guided by the bromophenoxy moiety’s steric/electronic profile .

Advanced: What strategies mitigate low biological activity in initial screens?

- Structural modifications : Replace the bromine atom with fluorine (bioisostere) to enhance membrane permeability .

- Prodrug design : Introduce hydrolyzable esters (e.g., methoxycarbonyl) to improve bioavailability .

- Synergistic combinations : Test with efflux pump inhibitors to overcome microbial resistance .

Basic: How to assess its reactivity in downstream derivatization?

- Functional group analysis : The acetyl group undergoes nucleophilic acyl substitution, while the bromine enables Suzuki coupling .

- Stability tests : Monitor degradation under acidic (TFA deprotection) or oxidative (H₂O₂) conditions via HPLC .

Advanced: How to troubleshoot impurities during scale-up synthesis?

- Byproduct identification : LC-MS/MS detects dimerization or oxidation products (e.g., tert-butyl cleavage).

- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.